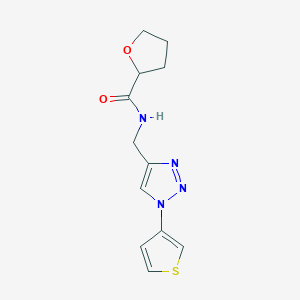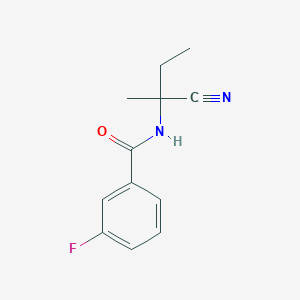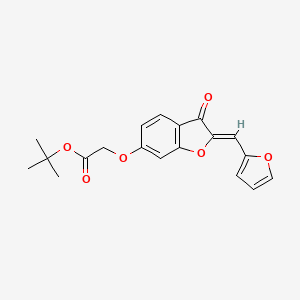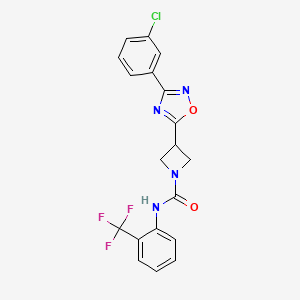
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains a thiophene ring, a 1,2,3-triazole ring, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click reaction, a popular method for synthesizing 1,2,3-triazoles. The tetrahydrofuran ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thiophene and 1,2,3-triazole rings are aromatic, which could contribute to the compound’s stability and reactivity. The tetrahydrofuran ring is a common motif in many biologically active compounds .科学研究应用
Anticancer Activity
Thiophene derivatives have been identified to exhibit significant anticancer properties . The presence of a thiophene ring in the molecular structure can contribute to the compound’s effectiveness as a potential anticancer agent. Research suggests that such compounds can be used to design and synthesize novel therapeutic agents with enhanced pharmacological activity .
Anti-inflammatory and Analgesic Effects
Compounds containing thiophene moieties have shown promising results as anti-inflammatory and analgesic agents. This is particularly relevant in the development of new medications that can manage pain and inflammation more effectively, potentially leading to improved treatments for chronic inflammatory diseases .
Antimicrobial Properties
The antimicrobial properties of thiophene derivatives make them suitable for exploring new antibacterial and antifungal medications. Their structural complexity allows for the synthesis of compounds that can target a wide range of microbial pathogens .
Neurological Disorders Treatment
Thiophene-based compounds have applications in the treatment of various neurological disorders . They can act on central nervous system receptors or enzymes, leading to potential treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Organic Semiconductor Applications
Due to their electronic properties, thiophene derivatives are used in the development of organic semiconductors . These materials are crucial for the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .
Kinase Inhibition
Thiophene derivatives can function as kinase inhibitors , which are important in the regulation of cell processes. Kinase inhibition is a therapeutic strategy in the treatment of diseases where cell signaling pathways are dysregulated, such as cancer .
FGFR and KRAS Inhibition in Cancer Therapy
The compound has been mentioned in the context of combination therapy for cancer , acting as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) and Kirsten rat sarcoma (KRAS). These proteins play a role in cell growth and differentiation, and their inhibition can be a strategy to treat certain types of cancer .
Material Science Applications
Thiophene derivatives are also significant in material science , where they can be used as corrosion inhibitors or in the creation of new materials with specific desired properties .
安全和危害
未来方向
作用机制
Thiophene derivatives
are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are also utilized in industrial chemistry and material science .
1,2,3-Triazole derivatives
are also known for their diverse biological activities. They have been used in the development of various drugs due to their ability to bind with high affinity to multiple receptors .
属性
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h3,5,7-8,11H,1-2,4,6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPSQCJQXITOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)





![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)

![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)

![7-(tert-butyl)-3-(2,5-dimethylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2945858.png)